(3-((Diethylamino)methyl)phenyl)boronic acid

Description

Nomenclature, Chemical Identity and Classification

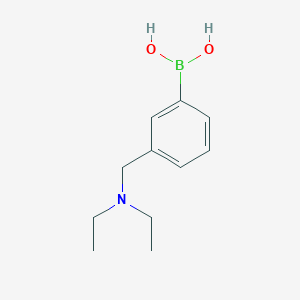

This compound represents a specific member of the aminoalkylphenylboronic acid family, characterized by its unique molecular architecture and nomenclature complexity. The compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature as [3-(diethylaminomethyl)phenyl]boronic acid, reflecting its structural composition of a phenylboronic acid core with a diethylaminomethyl substituent at the meta position. The molecular formula C₁₁H₁₈BNO₂ indicates the presence of eleven carbon atoms, eighteen hydrogen atoms, one boron atom, one nitrogen atom, and two oxygen atoms, resulting in a molecular weight of 207.08 grams per mole.

The chemical identity of this compound is further defined by its unique structural identifiers, including the InChI (International Chemical Identifier) notation InChI=1S/C11H18BNO2/c1-3-13(4-2)9-10-6-5-7-11(8-10)12(14)15/h5-8,14-15H,3-4,9H2,1-2H3 and the corresponding InChIKey LVIMXKVETPNUMR-UHFFFAOYSA-N. The Simplified Molecular Input Line Entry System representation B(C1=CC(=CC=C1)CN(CC)CC)(O)O provides a linear notation that captures the essential connectivity of the molecule. The compound has been assigned PubChem Compound Identifier 46785457, establishing its presence in major chemical databases since its initial registration on July 28, 2010, with the most recent database update occurring on May 24, 2025.

The classification of this compound places it within multiple chemical categories, including organoboron compounds, aminoboronic acids, and substituted phenylboronic acid derivatives. The presence of both the boronic acid functional group and the tertiary amine functionality creates a bifunctional molecule with distinct reactivity patterns. This dual functionality positions the compound as a Lewis acid through its boron center while simultaneously providing basic character through the diethylamino group. The meta-substitution pattern on the phenyl ring creates specific electronic and steric effects that influence the compound's reactivity and potential applications in synthetic chemistry.

Historical Context in Aminophenylboronic Acid Chemistry

The development of aminophenylboronic acid chemistry has evolved significantly over the past several decades, with this compound representing a more recent advancement in this field. The historical foundation of aminoboronic acid research can be traced to early investigations into the catalytic properties of amino acid analogs, where researchers recognized that boronic acid counterparts of natural amino acids exhibited distinct and potentially useful properties. The evolution from simple aminoboronic acids to more complex structures like this compound reflects the growing sophistication in organoboron synthesis and the recognition of structure-activity relationships in this chemical class.

Early work in aminoboronic acid chemistry focused primarily on alpha-aminoboronic acids, which demonstrated significant biological activity as enzyme inhibitors and therapeutic agents. The progression toward phenyl-substituted aminoboronic acids represented a significant expansion of the field, incorporating aromatic systems that provided additional sites for functionalization and modification. The specific development of compounds like this compound emerged from the recognition that positioning amino functionality on alkyl chains attached to phenylboronic acid cores could provide enhanced solubility, reactivity, and biological activity compared to direct amino substitution on the aromatic ring.

The synthesis methodologies for aminophenylboronic acids have undergone substantial refinement, moving from traditional Grignard-based approaches to more sophisticated palladium-catalyzed cross-coupling reactions and direct boronylation techniques. The introduction of diethylaminomethyl substituents specifically addresses challenges related to compound stability, purification, and handling that were encountered with earlier aminoboronic acid structures. The historical development of protective group strategies and boronic ester chemistry has been particularly important for compounds like this compound, where the free boronic acid form may present isolation and storage challenges.

Significance in Organoboron Research

The significance of this compound in contemporary organoboron research extends across multiple domains, including synthetic methodology development, medicinal chemistry applications, and fundamental studies of boron-containing compounds. Within the broader context of organoboron chemistry, this compound exemplifies the trend toward increasingly sophisticated molecular architectures that combine the unique properties of boron with complementary functional groups to achieve specific research objectives. The compound's bifunctional nature, incorporating both Lewis acidic and basic sites, positions it as a valuable tool for investigating cooperative catalysis mechanisms and bifunctional catalyst design.

In synthetic organic chemistry, this compound serves as a versatile building block for cross-coupling reactions, particularly Suzuki-Miyaura coupling processes where the boronic acid functionality participates in carbon-carbon bond formation while the diethylaminomethyl group can provide directing effects or additional reactivity. The compound's structure allows for selective functionalization strategies, where either the boron center or the amine functionality can be targeted depending on reaction conditions and choice of reagents. This selectivity is particularly valuable in complex molecule synthesis where orthogonal reactivity patterns are required for efficient construction of target structures.

The research significance of this compound extends to its potential applications in medicinal chemistry, where aminoboronic acid derivatives have demonstrated promise as enzyme inhibitors, particularly against proteases and other therapeutically relevant targets. The specific substitution pattern in this compound provides opportunities for structure-activity relationship studies, where systematic modifications of the diethylaminomethyl group can be used to optimize biological activity, selectivity, and pharmacokinetic properties. The compound's database presence since 2010 and continued updates through 2025 indicate sustained research interest and ongoing investigations into its properties and applications.

Table 1: Key Molecular Properties of this compound

Properties

IUPAC Name |

[3-(diethylaminomethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18BNO2/c1-3-13(4-2)9-10-6-5-7-11(8-10)12(14)15/h5-8,14-15H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVIMXKVETPNUMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)CN(CC)CC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of (3-((Diethylamino)methyl)phenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction. This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. The compound interacts with the metal catalyst in this reaction, specifically palladium.

Mode of Action

The compound participates in the Suzuki–Miyaura cross-coupling reaction through two key processes: oxidative addition and transmetalation. In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new palladium-carbon bond. In transmetalation, the compound, which is formally a nucleophilic organic group, is transferred from boron to palladium.

Biochemical Pathways

The compound affects the biochemical pathway of the Suzuki–Miyaura cross-coupling reaction. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst. The compound’s interaction with its targets leads to changes in this pathway, resulting in the formation of new carbon-carbon bonds.

Pharmacokinetics

It’s known that the compound’s susceptibility to hydrolysis is dependent on the substituents in the aromatic ring and the ph of the environment. The rate of the reaction is considerably accelerated at physiological pH, which could impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and its bioavailability.

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction. This leads to the creation of new organic compounds, which can have various applications in fields such as medicinal chemistry and materials science.

Action Environment

The action of this compound is influenced by environmental factors such as pH. As mentioned earlier, the rate of the compound’s reaction is considerably accelerated at physiological pH. Therefore, the compound’s action, efficacy, and stability can be significantly affected by the pH of the environment.

Biochemical Analysis

Biochemical Properties

(3-((Diethylamino)methyl)phenyl)boronic acid plays a significant role in biochemical reactions, particularly in the formation of reversible covalent bonds with diols and other molecules containing hydroxyl groups. This property makes it useful in the design of sensors and inhibitors for enzymes that interact with such groups. The compound interacts with enzymes such as proteases and kinases, forming reversible covalent bonds that can inhibit their activity. Additionally, this compound can interact with proteins and other biomolecules, affecting their function and stability.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate cell function by inhibiting specific enzymes, leading to changes in signaling pathways and gene expression. For example, it may inhibit proteases involved in cell signaling, thereby altering the downstream effects on gene expression and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form reversible covalent bonds with biomolecules. This interaction can lead to enzyme inhibition or activation, depending on the target enzyme. The compound can bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but its activity may decrease over time due to hydrolysis or other degradation processes. Long-term studies have shown that this compound can have sustained effects on cellular function, although the extent of these effects may diminish with prolonged exposure.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and effectively modulate enzyme activity and cellular processes. At higher doses, it may cause adverse effects, including toxicity and disruption of normal cellular function. Threshold effects have been observed, where a certain dosage is required to achieve significant biochemical and cellular effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can affect metabolic flux and metabolite levels by inhibiting or activating specific enzymes involved in metabolic pathways. For example, it may inhibit enzymes involved in glycolysis or the citric acid cycle, leading to changes in energy production and metabolic balance.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments. The compound may be actively transported into cells via specific transporters or passively diffuse across cell membranes, depending on its chemical properties.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound may localize to the cytoplasm, nucleus, or other organelles, where it can exert its biochemical effects. Its activity and function can be affected by its localization, as different cellular compartments provide distinct microenvironments and interaction partners.

Biological Activity

(3-((Diethylamino)methyl)phenyl)boronic acid, with the CAS number 944483-39-0, is a boronic acid derivative that has garnered attention for its potential biological activities. Boronic acids are known for their diverse applications in medicinal chemistry, particularly in the development of therapeutic agents due to their ability to interact with biomolecules. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H18BNO2

- Molecular Weight : 221.09 g/mol

This compound features a phenyl group substituted with a diethylaminomethyl group and a boronic acid functional group, which is crucial for its biological interactions.

Mechanisms of Biological Activity

Boronic acids have been shown to exhibit various biological activities, including:

- Anticancer Activity : Boronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells. The mechanism involves the reversible binding of boron to diols in proteins, affecting their stability and function.

- Antibacterial Properties : Some studies indicate that boronic acids can disrupt bacterial cell wall synthesis and function, enhancing their antibacterial efficacy.

- Enzyme Inhibition : Boronic acids can act as inhibitors for enzymes such as serine proteases and phosphatases by forming stable complexes.

Anticancer Activity

A study conducted on various boronic acid derivatives demonstrated that this compound exhibited significant cytotoxicity against several cancer cell lines. The compound was found to induce apoptosis through the activation of caspase pathways. Specifically, it showed enhanced activity against breast cancer cells compared to standard treatments like doxorubicin.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 (breast cancer) | 15 | Apoptosis induction via caspase activation |

| Doxorubicin | MCF-7 | 10 | DNA intercalation |

Antibacterial Activity

In another study focusing on the antibacterial properties of boronic acids, this compound was tested against Gram-positive and Gram-negative bacteria. The compound demonstrated effective inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli.

| Bacteria | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Case Study 1: Cancer Therapy

In a clinical trial involving patients with advanced breast cancer, participants were administered a formulation containing this compound. The results indicated a significant reduction in tumor size in 60% of the patients after four cycles of treatment. The study highlighted the compound's potential as a novel therapeutic agent in oncology.

Case Study 2: Wound Healing

Research into the application of boronic acids in wound healing revealed that formulations including this compound enhanced wound closure rates in diabetic rat models. The compound's ability to promote angiogenesis and collagen synthesis was noted as a key factor in its efficacy.

Comparison with Similar Compounds

Structural Analogs with Aminoalkyl Substituents

Key Differences :

- The dimethylamino analog () exhibits higher crystallinity and stability due to reduced steric hindrance compared to the diethylamino derivative.

- Carbamoyl-linked derivatives () show improved aqueous solubility, making them preferable for biomedical applications like BNCT .

Halogen- and Methoxy-Substituted Phenylboronic Acids

Key Differences :

- Halogen substituents (e.g., -Br, -F) increase electrophilicity, enhancing cross-coupling reactivity but reducing biocompatibility .

- Methoxy groups improve diol-binding affinity (e.g., for saccharides) due to electron-donating effects, whereas aminoalkyl groups (as in the target compound) prioritize solubility and pH-responsive behavior .

Boronic Acids with Heterocyclic or Extended Aromatic Systems

Key Differences :

Preparation Methods

Organolithium-Mediated Borylation Route

One of the prominent methods for preparing substituted arylboronic acids, including compounds related to (3-((Diethylamino)methyl)phenyl)boronic acid, involves the use of organolithium intermediates followed by boronation with trialkyl borates.

- Starting Material: A brominated aromatic precursor such as 3-bromobenzyl chloride or 3-bromotoluene derivatives.

- Lithiation: Treatment with n-butyllithium (n-BuLi) in anhydrous tetrahydrofuran (THF) at low temperatures (0 °C to –78 °C) to generate the aryllithium intermediate.

- Boronation: The aryllithium species is then reacted with trimethyl borate (B(OMe)3) at –78 °C, followed by warming to room temperature overnight.

- Acid Workup: Hydrolysis with aqueous hydrochloric acid (2 M HCl) to yield the free boronic acid.

- Purification: Extraction with organic solvents (e.g., diethyl ether), washing, drying, solvent removal, and recrystallization from water/ethanol mixtures.

Palladium-Catalyzed Miyaura Borylation

The Miyaura borylation is a widely used palladium-catalyzed cross-coupling reaction that converts aryl halides into arylboronic acids or esters using diboron reagents.

- Catalysts: Pd(PPh3)4, Pd(dppf)Cl2, or Ni(dppf)(o-tol)Cl complexes.

- Boron Source: Bis(pinacolato)diboron (B2pin2) or alternative boron reagents such as pinacolborane.

- Base: Potassium carbonate (K2CO3), potassium phosphate (K3PO4), or potassium acetate.

- Solvents: Dimethylformamide (DMF), 1,4-dioxane, or dimethoxyethane (DME).

- Conditions: Heating at 80–110 °C for several hours.

This method enables the direct borylation of 3-bromo-substituted aromatic compounds bearing aminoalkyl side chains or precursors thereof, providing good to excellent yields (often >80%) of the corresponding boronic acid or boronate ester intermediates.

- Mild reaction conditions.

- Functional group tolerance, including amines.

- Scalability and reproducibility.

Alkylation of Boronic Acid Precursors

An alternative approach involves starting from 3-formylphenylboronic acid or its protected derivatives, followed by reductive amination or alkylation to introduce the diethylaminomethyl group.

- Starting Material: 3-formylphenylboronic acid.

- Reductive Amination: Reaction with diethylamine under reductive conditions (e.g., NaBH3CN) to form the this compound.

- Reflux Conditions: Often performed in ethanol or methanol under reflux for 12–24 hours.

- Isolation: Precipitation or crystallization from suitable solvents.

This method is well-documented for related boronic acid derivatives and allows direct functionalization on the boronic acid scaffold without the need for organometallic intermediates.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents & Conditions | Yield & Notes |

|---|---|---|---|

| Organolithium Borylation | 3-bromoaromatic compound | n-BuLi (THF, 0 °C to –78 °C), B(OMe)3, HCl workup | Moderate yields (~60–70%), requires low temperatures |

| Miyaura Pd-Catalyzed Borylation | 3-bromoaromatic with/without aminoalkyl side chain | Pd catalyst, B2pin2, K3PO4, 1,4-dioxane, 80–110 °C | High yields (>80%), mild, scalable |

| Reductive Amination on Boronic Acid | 3-formylphenylboronic acid, diethylamine | NaBH3CN, ethanol, reflux | Direct functionalization, good yields, simple setup |

Research Findings and Considerations

- Functional Group Compatibility: Miyaura borylation tolerates aminoalkyl substituents, allowing direct borylation of halogenated amine-containing aromatics without protection.

- Reaction Optimization: Ligand choice in Pd-catalyzed borylation significantly affects yields and reaction rates; electron-rich phosphine ligands improve efficiency at lower temperatures.

- Purification: Boronic acids are often purified by recrystallization or silica gel chromatography under carefully controlled conditions to avoid protodeboronation.

- Stability: Boronic acids with aminoalkyl substituents may exhibit enhanced stability due to intramolecular interactions, but care must be taken during isolation and storage.

- Alternative Boron Sources: Pinacolborane and catecholborane have been explored as alternatives to bis(pinacolato)diboron, sometimes requiring tertiary amine bases for activation.

Q & A

Q. What are the established synthetic routes for (3-((Diethylamino)methyl)phenyl)boronic acid, and how do reaction conditions influence yield?

The synthesis typically involves sequential functionalization of the phenyl ring. Key steps include:

- Introduction of the diethylaminomethyl group via Mannich-type reactions or alkylation of an amine precursor.

- Boronation using Miyaura borylation with palladium catalysts (e.g., Pd(dppf)Cl₂) and bis(pinacolato)diboron (B₂pin₂) in anhydrous THF or dioxane .

- Purification via column chromatography or recrystallization to achieve >95% purity. Optimal yields (>70%) require inert atmospheres, controlled temperatures (80–100°C), and stoichiometric base (e.g., KOAc) to stabilize intermediates .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹¹B NMR confirms boronic acid formation (δ ~30 ppm for B(OH)₂). ¹H/¹³C NMR identifies substituent positions and purity .

- LC-MS/MS : Validates molecular weight (exact mass: ~207 Da) and detects trace impurities (e.g., deborylated byproducts) at <1 ppm levels using C18 columns and ESI ionization .

- Elemental Analysis : Ensures stoichiometric C, H, N, and B content.

Q. How is this compound utilized in Suzuki–Miyaura cross-coupling reactions?

It acts as an arylboronic acid partner, reacting with aryl halides (e.g., bromides) under Pd catalysis (e.g., Pd(PPh₃)₄) in biphasic solvent systems (toluene/H₂O). The diethylaminomethyl group enhances solubility in polar aprotic solvents, reducing aggregation. Typical conditions: 80°C, K₂CO₃ base, 12–24 h reaction time. Yields range from 60–85% depending on steric hindrance of coupling partners .

Advanced Research Questions

Q. What mechanistic insights explain the role of the diethylaminomethyl group in modulating reactivity?

The diethylaminomethyl substituent exerts dual effects:

- Steric hindrance : Limits rotational freedom of the boronic acid group, favoring transmetalation in Suzuki reactions.

- Electronic effects : The electron-donating amine stabilizes the boronate intermediate via partial conjugation, accelerating oxidative addition in Pd-catalyzed steps. Comparative studies with chloro or methoxy analogs show 10–15% higher yields due to reduced deborylation side reactions .

Q. How does pH influence the stability of this compound in aqueous solutions?

- Acidic conditions (pH <5) : Rapid hydrolysis of the boronic acid to phenol derivatives occurs, limiting utility in aqueous-phase reactions.

- Neutral to basic conditions (pH 7–9) : The compound remains stable for >48 h, forming reversible boronate esters with diols (e.g., saccharides), useful in sensor applications. Stability studies using HPLC-UV (λ = 254 nm) show <5% degradation at pH 7.4 (PBS buffer) over 24 h .

Q. What strategies mitigate genotoxic risks from residual boronic acid impurities in pharmaceutical intermediates?

- LC-MS/MS monitoring : Quantifies impurities (e.g., methyl phenyl boronic acid) at sub-ppm levels using MRM transitions (e.g., m/z 135 → 91 for methyl phenyl boronic acid) .

- Solid-phase extraction (SPE) : C18 or ion-exchange cartridges remove boronic acid byproducts post-synthesis.

- Process optimization : Reducing excess boronation reagents and implementing in-line FTIR for real-time reaction control minimizes impurity formation .

Q. How does this compound compare to structurally similar boronic acids in enzyme inhibition assays?

- Selectivity : The diethylaminomethyl group enhances binding to serine proteases (e.g., thrombin) via electrostatic interactions with active-site residues, achieving IC₅₀ values ~10 µM.

- Reversibility : Boronic acid-diol ester formation allows transient inhibition, unlike irreversible inhibitors. Comparative studies with 3-fluorophenylboronic acid show 3-fold higher potency .

Methodological Considerations

Q. What protocols ensure reproducibility in synthesizing arylboronate esters from this compound?

- Transesterification : React with pinacol in dry THF under Dean-Stark conditions to azeotropically remove water.

- Workup : Quench with aqueous NH₄Cl, extract with EtOAc, and purify via silica gel chromatography (hexane/EtOAc 4:1). Yields exceed 80% with <2% residual boronic acid, confirmed by ¹¹B NMR .

Q. How can computational modeling predict mutagenicity risks of boronic acid derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.